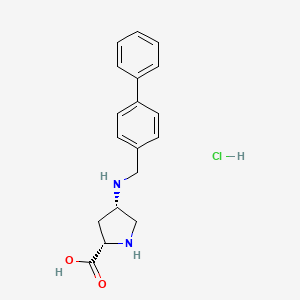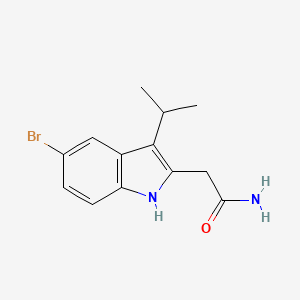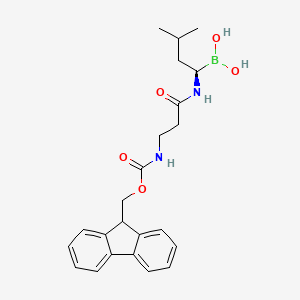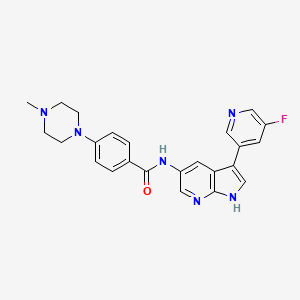
NRP1 antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NRP1 antagonist 2 is a compound that targets neuropilin-1, a transmembrane glycoprotein receptor involved in various physiological and pathological processes. Neuropilin-1 plays a crucial role in angiogenesis, neuronal development, and immune responses. It is also implicated in cancer progression and viral infections, including SARS-CoV-2 .
Chemical Reactions Analysis
NRP1 antagonist 2 undergoes various chemical reactions, including binding to the vascular endothelial growth factor A (VEGF-A) binding site on neuropilin-1. This interaction disrupts VEGF-A-NRP-1 binding and inhibits VEGF-A triggered VEGFR2 phosphorylation . Common reagents used in these reactions include small molecule inhibitors and natural products that target the VEGF-A binding site . The major products formed from these reactions are compounds that effectively inhibit VEGF-A-NRP-1 binding .
Scientific Research Applications
NRP1 antagonist 2 has a wide range of scientific research applications. It is used in the study of cancer, where it inhibits tumor angiogenesis and progression . The compound is also investigated for its potential to interfere with SARS-CoV-2 virus entry, making it a candidate for COVID-19 treatment . Additionally, this compound is used in research on neuropathic pain, as it disrupts the VEGF-A/NRP-1 signaling pathway, which is involved in pain signaling . The compound’s role in immune responses and neuronal development further expands its applications in biology and medicine .
Mechanism of Action
NRP1 antagonist 2 exerts its effects by binding to the VEGF-A binding site on neuropilin-1. This binding disrupts the interaction between VEGF-A and neuropilin-1, inhibiting the downstream signaling pathways that promote angiogenesis and tumor progression . The compound also interferes with SARS-CoV-2 virus entry by blocking the binding of the virus’s spike protein to neuropilin-1 . The molecular targets involved in these pathways include VEGFR2 and other receptors associated with angiogenesis and viral entry .
Comparison with Similar Compounds
NRP1 antagonist 2 is unique in its ability to effectively disrupt VEGF-A-NRP-1 binding and inhibit VEGF-A triggered VEGFR2 phosphorylation . Similar compounds include EG00229, a known NRP-1 inhibitor, and other small molecule inhibitors that target the VEGF-A binding site on neuropilin-1 . These compounds share similar mechanisms of action but may differ in their potency and specificity .
Properties
Molecular Formula |
C20H17ClN6OS2 |
|---|---|
Molecular Weight |
457.0 g/mol |
IUPAC Name |
2-[[4-(3-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H17ClN6OS2/c1-2-17-23-25-19(30-17)22-16(28)12-29-20-26-24-18(13-7-4-3-5-8-13)27(20)15-10-6-9-14(21)11-15/h3-11H,2,12H2,1H3,(H,22,25,28) |
InChI Key |
CTRUPGGFDZUABL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[(3S)-6-fluoro-3-[[4-[(2-methylpropan-2-yl)oxy]phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone](/img/structure/B10861337.png)
![3-[[(1S,3R,4R,6S,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-methyl-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B10861343.png)




